molecular formula C20H17ClN2O4 B302863 N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B302863
M. Wt: 384.8 g/mol
InChI Key: BHNAFYJFIUXFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK also affects other signaling pathways, such as the NF-κB and AKT pathways, which are involved in cell survival and resistance to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to modulate immune cell function in preclinical models. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the activation and proliferation of T-cells, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also enhances the activity of natural killer cells, which are important for the immune surveillance of cancer cells.

Advantages and Limitations for Lab Experiments

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, and its ability to modulate immune cell function. However, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has a short half-life in vivo, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, and the development of personalized treatment strategies based on these biomarkers. Another area of focus is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties for clinical use.

Synthesis Methods

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step process that involves the coupling of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furancarboxylic acid. The final product is purified through column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents such as rituximab. Clinical trials of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide are currently underway in patients with relapsed or refractory CLL and NHL.

properties

Product Name

N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24)

InChI Key

BHNAFYJFIUXFMY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.